6-trans-Leukotriene B4
Overview
Description
6-trans-Leukotriene B4 (6-trans-LTB4) is an isomer of leukotriene B4, a bioactive lipid molecule derived from arachidonic acid through the lipoxygenase pathway. It plays a role in inflammation and immune responses. The isomerase reaction converting LTB4 to its 6-trans isomer was identified in rat kidney homogenates, revealing a novel pathway for the biological degradation of LTB4, involving its conversion to 6-trans-LTB4 and further metabolism to dihydro metabolites (Breuer & Hammarström, 1987).
Synthesis Analysis
The synthesis of 6-trans-LTB4 involves the conversion of 5-hydroperoxy-6-trans-8,11,14-cis-icosatetraenoic acid (5-HPETE) to leukotriene A4, which is then transformed into 6-trans-LTB4 through enzymatic reactions. This process is catalyzed by leukotriene A4 synthase and involves the stereospecific elimination of the D-hydrogen at C-10 in the synthesis of leukotriene A4, suggesting that lipoxygenase and leukotriene A4 synthase activities may reside in the same enzyme molecule (Shimizu et al., 1986).
Molecular Structure Analysis
The molecular structure of 6-trans-LTB4 includes a trans configuration at the C6 position, differentiating it from the cis configuration found in LTB4. The structural specificity is crucial for its biological activity, as alterations in the double bond configuration, substitution of functional groups, or changes in hydroxyl group orientation significantly affect its bioactivity and receptor binding capacity (Soyombo et al., 1993).
Chemical Reactions and Properties
6-trans-LTB4 undergoes various metabolic pathways involving hydroxylation and reduction reactions. These pathways include the conversion to 20-hydroxy metabolites by a hydroxylase and the reduction of double bonds to form dihydro metabolites, which are further hydroxylated. These reactions signify a complex metabolic network that regulates the levels and activity of 6-trans-LTB4 in biological systems (Powell, 1986).
Scientific Research Applications
Intracellular Retention in Neutrophils : 6-trans-LTB4 is used to study the intracellular retention of leukotriene B4 in human neutrophils, which is crucial for understanding inflammatory responses (Williams et al., 1985).
Biosynthesis and Hydrolysis : It serves as a key intermediate in the biosynthesis of leukotrienes and undergoes rapid non-enzymatic hydrolysis in aqueous solution at neutral pH, which is important for studying metabolic pathways (Riendeau et al., 1997).
Inflammation and Chemotaxis : Leukotriene B4, including 6-trans-LTB4, can induce IL-6 synthesis by human blood monocytes, contributing to inflammation and chemotaxis, key processes in immune response (Brach et al., 1992).
Metabolism in Neutrophils : Research has identified a novel metabolic pathway for 6-trans-LTB4 in human polymorphonuclear leukocytes, enhancing our understanding of its role in inflammation (Powell, 1986).
Neuronal Functions : The enzymatic synthesis of leukotriene B4 in the brain suggests potential roles related to neuronal functions or dysfunctions (Shimizu et al., 1987).
Psoriasis Pathogenesis : Topical application of leukotriene-B4, including 6-trans-LTB4, is used as a model to investigate cutaneous inflammation and epidermal proliferation, important in the pathogenesis of psoriasis (Jong et al., 1992).
Binding Specificity : The majority of leukotriene B4 binding to human polymorphonuclear leukocytes is specific, with studies showing the diminished abilities of 6-trans- and 12-epi-6-trans- isomers to block binding, highlighting its importance in receptor-ligand interactions (Kreisle & Parker, 1983).
Future Directions
properties
IUPAC Name |
(5S,6E,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSSYRCGWBHLG-UKNWISKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C/[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314375 | |
Record name | 6-trans-Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 6-trans-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-trans-Leukotriene B4 | |
CAS RN |
71652-82-9 | |
Record name | 6-trans-Leukotriene B4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71652-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-trans-Leukotriene B4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801314375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-6-Leukotriene� B4 solution | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-trans-Leukotriene B4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005087 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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